6-Methyl-2-[3-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinan-1-yl]-1,3-benzothiazole
Description
This compound is a benzothiazole derivative featuring a 1,3,5-triazinan core substituted with a pyridin-3-ylmethyl group and a second 6-methylbenzothiazole moiety. The triazinan ring introduces conformational flexibility and hydrogen-bonding capabilities, which may enhance binding affinity to biological targets. The pyridinylmethyl substituent likely improves solubility and modulates electronic properties, influencing interactions with enzymes or receptors.
Properties
Molecular Formula |
C25H24N6S2 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
6-methyl-2-[3-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinan-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C25H24N6S2/c1-17-5-7-20-22(10-17)32-24(27-20)30-14-29(13-19-4-3-9-26-12-19)15-31(16-30)25-28-21-8-6-18(2)11-23(21)33-25/h3-12H,13-16H2,1-2H3 |
InChI Key |
HNYVAGGXBKNOQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CN(CN(C3)C4=NC5=C(S4)C=C(C=C5)C)CC6=CN=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies
The compound’s synthesis is divided into three key stages:
- Benzothiazole ring construction
- 1,3,5-Triazinan core formation
- Final assembly via coupling/alkylation
Benzothiazole Ring Synthesis
The 6-methyl-1,3-benzothiazole subunits are typically synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl sources. Key methods include:
Thiourea-Mediated Cyclization
Reaction of 2-amino-4-methylphenol with thiourea in the presence of bromine or iodine generates the benzothiazole core. This method yields 6-methylbenzothiazole with >85% efficiency under acidic conditions.
- Reactants : 2-Amino-4-methylphenol (1 equiv), thiourea (1.2 equiv), HBr (catalytic)
- Conditions : Reflux in ethanol, 6–8 hours
- Yield : 88%
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times to 10–15 minutes while maintaining yields >90%.
1,3,5-Triazinan Core Formation
The 1,3,5-triazinan ring is constructed via cyclocondensation of amines with formaldehyde or its equivalents.
Mannich-Type Reaction
A one-pot reaction of benzothiazole-2-amine, pyridin-3-ylmethanamine, and formaldehyde forms the triazinan scaffold. Optimization studies show that HCl catalysis at 60°C yields 70–75% product.
- Molar ratio : 1:1:1 (amine:aldehyde:amine)
- Catalyst : 10 mol% HCl
- Reaction time : 12 hours
Final Assembly
The triazinan core is functionalized with pre-synthesized benzothiazole units via nucleophilic substitution or cross-coupling.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 2-chloro-6-methylbenzothiazole with the triazinan intermediate achieves C–N bond formation. This method requires careful control of ligands and bases.
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : Xantphos (10 mol%)
- Base : Cs₂CO₃ (2 equiv)
- Solvent : Toluene, 100°C, 24 hours
- Yield : 65–70%
Nucleophilic Alkylation
The pyridin-3-ylmethyl group is introduced via alkylation of the triazinan nitrogen using 3-(bromomethyl)pyridine.
- Reactants : Triazinan intermediate (1 equiv), 3-(bromomethyl)pyridine (1.5 equiv)
- Conditions : K₂CO₃ (2 equiv), DMF, 80°C, 6 hours
- Yield : 78%
Stepwise Preparation Methods
Method 1: Sequential Coupling Approach
- Synthesize 6-methyl-1,3-benzothiazole-2-amine via thiourea cyclization.
- Prepare 1,3,5-triazinan-3-amine by reacting benzothiazole-2-amine with formaldehyde and pyridin-3-ylmethanamine.
- Perform Buchwald-Hartwig amination to attach the second benzothiazole unit.
Overall yield : 52%
Optimization and Challenges
Yield Improvement Strategies
Characterization Data
Critical spectroscopic data for validation:
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions are common, where various substituents can be introduced into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring .
Scientific Research Applications
6-Methyl-2-[3-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinan-1-yl]-1,3-benzothiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-2-[3-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinan-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The benzothiazole core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogues
The compound’s closest structural analogues include benzothiazole-pyrazoline hybrids and triazinan-containing derivatives. Key comparisons are outlined below:
Key Observations :
- Triazinan vs. Pyrazoline : The triazinan core in the target compound provides a six-membered ring with three nitrogen atoms, enabling diverse hydrogen-bonding interactions compared to the five-membered pyrazoline ring in the analogue from . This may enhance stability and target selectivity .
- Substituent Effects : The pyridin-3-ylmethyl group in the target compound likely improves aqueous solubility over the methoxyphenyl group in the pyrazoline analogue, which is more lipophilic. This could influence bioavailability and cellular uptake .
- Biological Relevance : While the pyrazoline analogue demonstrated antitumor activity in vitro, the triazinan derivative’s activity remains hypothetical. However, triazinan-containing compounds are under investigation for kinase inhibition and antimicrobial applications .
Pharmacological and Physicochemical Properties
A comparative analysis of key properties is presented below:
Implications :
- The target compound’s lower predicted LogP compared to the pyrazoline analogue suggests better solubility, aligning with the hydrophilic pyridinylmethyl group.
- The high number of hydrogen-bond acceptors in the triazinan core may facilitate interactions with polar residues in enzyme active sites, a feature absent in the pyrazoline analogue .
Limitations :
- Lack of experimental data for the target compound necessitates caution in extrapolating bioactivity.
- The pyrazoline analogue’s high lipophilicity may limit clinical translation despite in vitro efficacy .
Biological Activity
The compound 6-Methyl-2-[3-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinan-1-yl]-1,3-benzothiazole is a benzothiazole derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to outline its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
The chemical formula for the compound is with a complex structure that incorporates benzothiazole and triazine moieties. The presence of these functional groups is significant as they contribute to the compound's biological properties.
Cytotoxicity
Recent studies have demonstrated that benzothiazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxic Effects : In a study focused on analogs of combretastatin-A4, compounds similar to our target compound showed IC50 values indicating potent cytotoxicity against cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) . The most potent analogs had IC50 values as low as 0.008 µM in resistant cell lines.
Antimicrobial Activity
Benzothiazole derivatives have also been explored for their antimicrobial properties:
- Antitubercular Activity : A review highlighted the effectiveness of newly synthesized benzothiazole derivatives against Mycobacterium tuberculosis, showing significant inhibition at concentrations lower than those of standard treatments . The minimum inhibitory concentrations (MIC) for these compounds ranged from 100 to 250 µg/mL, indicating moderate to strong activity against the pathogen.
The mechanisms underlying the biological activities of benzothiazoles often involve:
- Microtubule Disruption : Compounds like the aforementioned analogs disrupt microtubule dynamics, leading to inhibited cell proliferation and induced apoptosis in cancer cells .
- Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes such as DNA gyrase, which is crucial for bacterial replication .
Case Study 1: Cytotoxicity in Cancer Cell Lines
A series of benzothiazole derivatives were tested for cytotoxicity across multiple cancer cell lines. The study found that compounds with specific structural features (e.g., substitution patterns on the benzothiazole ring) exhibited enhanced cytotoxic effects. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 1.35 |
| Compound B | HT-29 | 0.008 |
| Compound C | A549 | 0.13 |
These results suggest that structural modifications can significantly influence biological activity.
Case Study 2: Antimicrobial Efficacy
In another study focusing on anti-tubercular activity, several new benzothiazole derivatives were synthesized and evaluated:
| Compound | MIC (µg/mL) | Inhibition (%) |
|---|---|---|
| Compound X | 100 | 99 |
| Compound Y | 250 | 98 |
This data indicates that certain modifications can enhance the inhibitory potency against M. tuberculosis.
Q & A
Q. What are the optimal synthetic routes for 6-methyl-2-[3-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinan-1-yl]-1,3-benzothiazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:
- Step 1 : Formation of the triazinan-1-yl core using a Vilsmeier-Haack reagent (DMF/POCl₃) under reflux (60–65°C, 2.5 h) .
- Step 2 : Coupling with pyridin-3-ylmethyl groups via alkylation or nucleophilic substitution in polar aprotic solvents (e.g., THF/water mixtures) .
- Step 3 : Final benzothiazole ring closure using thiourea derivatives under acidic conditions .
Critical Parameters : Solvent polarity (e.g., THF vs. DMF), catalyst selection (e.g., NaHCO₃ for neutralization), and temperature control (60–80°C) significantly impact purity and yield (reported 33–69%) .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments for benzothiazole (δ 7.2–8.1 ppm), triazinan-1-yl (δ 4.5–5.5 ppm), and pyridinylmethyl (δ 2.5–3.5 ppm). Diastereotopic protons in the triazinan ring show splitting patterns .
- IR : Confirm C=N (1650–1600 cm⁻¹) and C-S (700–600 cm⁻¹) stretches .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodological Answer : The compound is sensitive to light, moisture, and oxidative degradation. Stability protocols include:
- Storage : Dark glass vials at –20°C under inert gas (N₂/Ar).
- Buffers : Use antioxidants (e.g., BHT) in solution phases to prevent thiol oxidation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on benzothiazole or pyridinyl groups) affect biological activity in enzyme inhibition assays?
- Methodological Answer :
- SAR Strategy : Replace pyridin-3-ylmethyl with fluorophenyl or methoxyphenyl groups to study steric/electronic effects. For example, fluorination enhances binding to hydrophobic enzyme pockets .
- Assay Design : Test against HIV-1 protease or CYP450 isoforms using fluorescence-based kinetic assays (IC₅₀ determination). Compare with control inhibitors (e.g., ritonavir for HIV-1) .
Q. What computational methods are suitable for predicting binding modes of this compound with target proteins?
- Methodological Answer :
- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., π-π stacking with aromatic residues, hydrogen bonds with catalytic triads). Validate with MD simulations (NAMD/GROMACS) to assess stability .
- QM/MM : Calculate binding energies for proton transfer steps in enzyme active sites .
Q. How can contradictory data on biological activity (e.g., antitumor vs. non-toxic profiles) be resolved?
- Methodological Answer :
- Data Reconciliation : Cross-validate assays (e.g., MTT vs. clonogenic survival) to rule out false positives.
- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity. For example, if activity persists in p53-null cells, the compound may act via non-apoptotic pathways .
Critical Analysis of Evidence
- Contradictions : reports antitumor activity via enzyme inhibition, while notes poor blood-brain barrier penetration, limiting CNS applications. Researchers must contextualize activity based on tissue-specific bioavailability.
- Gaps : Limited data on metabolic pathways (e.g., CYP450 interactions) and in vivo toxicity profiles. Future work should integrate ADMETox screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
